![molecular formula C16H15N3O4S B5670533 2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B5670533.png)
2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group, which is further connected to an acetamidoanilino moiety. The unique structure of this compound makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the pyridine ring using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a thiol group.
Formation of the Acetamidoanilino Moiety: The acetamidoanilino moiety can be synthesized by acylation of aniline with acetic anhydride, followed by coupling with the pyridine derivative through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of 2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The exact pathways involved can vary, but the compound’s unique structure allows it to modulate biological processes effectively.
類似化合物との比較
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Similar in having a carboxylic acid group and a heterocyclic ring.
Indole derivatives: Share structural similarities with the pyridine ring and have diverse biological activities.
Uniqueness
2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid is unique due to its combination of a pyridine ring, a sulfanyl group, and an acetamidoanilino moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10(20)18-11-4-6-12(7-5-11)19-14(21)9-24-15-13(16(22)23)3-2-8-17-15/h2-8H,9H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDUJKFEUUTJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-6-isobutyl-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrimidine-4-carboxamide](/img/structure/B5670454.png)
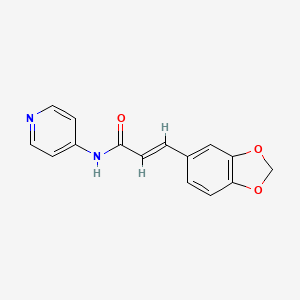
![1-{3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]-4-morpholin-4-ylphenyl}ethanone](/img/structure/B5670474.png)
![1-(cyclopentylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5670484.png)
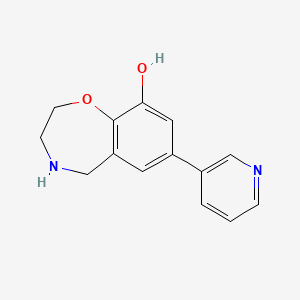
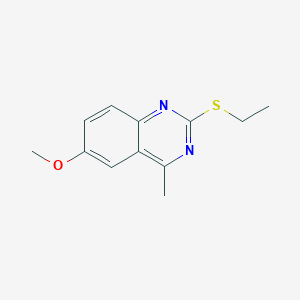
![4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5670503.png)
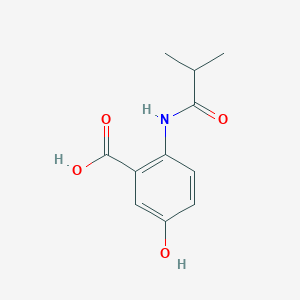
![2-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5670520.png)
![1-[4-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5670521.png)
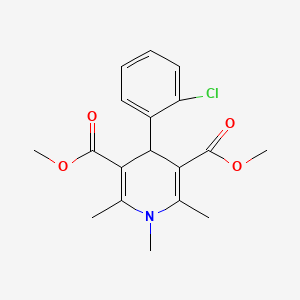
![2-[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-2-carbonyl]-1H-quinolin-4-one](/img/structure/B5670535.png)
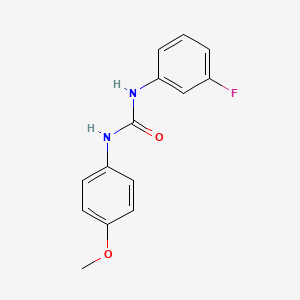
![N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5670543.png)
